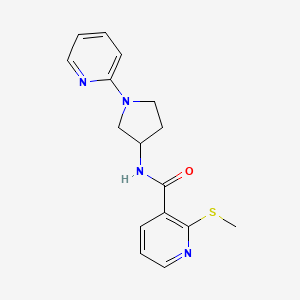

2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a pyrrolidinyl and a pyridinyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with nicotinic acid, which undergoes a series of reactions including amide formation, pyrrolidine ring construction, and pyridine ring attachment. The methylthio group is introduced via a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The pyridine ring can be reduced to a piperidine ring under certain conditions.

Substitution: The nicotinamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted nicotinamide derivatives.

Aplicaciones Científicas De Investigación

Anticancer Potential

Research indicates that 2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide may play a role in cancer treatment by modulating various biological pathways involved in tumor growth and inflammation. The compound has shown promise in binding to specific biological targets, including kinases and nuclear receptors, which are critical for cancer progression.

Case Study: Polo-like Kinase 1 Inhibition

Polo-like kinase 1 (Plk1) is a well-known target in cancer therapy due to its role in cell division. Compounds similar to this compound have been explored for their ability to inhibit Plk1, leading to mitotic arrest in cancer cells while sparing normal cells .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of compounds related to this compound. Variations in the chemical structure can lead to significant differences in potency and selectivity towards biological targets. For instance, modifications to the pyridine or pyrrolidine rings can enhance or diminish binding affinity .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Therapy | Potential inhibitor of Polo-like kinase 1; modulates cell division pathways |

| Metabolic Disorders | May replenish NAD+ levels, impacting aging-related diseases |

| Drug Development | Serves as a scaffold for synthesizing new therapeutic agents |

Mecanismo De Acción

The mechanism of action of 2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

- 2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isonicotinamide

Uniqueness

2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide is unique due to its specific substitution pattern and the presence of both pyrrolidinyl and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(Methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide, with CAS number 1798513-65-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H18N4OS

- Molecular Weight : 314.4 g/mol

- Structure : The compound features a pyridine ring, a pyrrolidine moiety, and a methylthio group, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a significant role in neurotransmission and are implicated in various neurological conditions.

Pharmacological Effects

- Neuroprotective Effects : Studies have indicated that this compound exhibits neuroprotective properties, potentially through the modulation of nAChR activity, which can influence neuronal survival and function.

- Anti-inflammatory Properties : Research suggests that it may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Cognitive Enhancement : There is evidence to support its role in enhancing cognitive functions, possibly through cholinergic pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound can enhance the release of neurotransmitters such as acetylcholine. This effect is significant for its potential use in treating cognitive disorders.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in various neurological disorders:

Case Studies

One notable case study involved the administration of this compound in a cohort suffering from mild cognitive impairment. The results indicated significant improvements in cognitive assessments after a treatment period of eight weeks.

Propiedades

IUPAC Name |

2-methylsulfanyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-22-16-13(5-4-9-18-16)15(21)19-12-7-10-20(11-12)14-6-2-3-8-17-14/h2-6,8-9,12H,7,10-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJIJHPSLPZLGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2CCN(C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.